5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzenesulfonamide
Description
5-Chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a chlorinated and methoxy-substituted benzene ring linked to a sulfonamide group, with a propyl chain terminating in a dimethylamino-phenyl moiety. Sulfonamides are well-documented for their diverse biological activities, including herbicidal, anti-convulsant, and anti-hypertensive properties .
Properties
IUPAC Name |
5-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3S/c1-21(2)16-9-6-14(7-10-16)5-4-12-20-25(22,23)18-13-15(19)8-11-17(18)24-3/h6-11,13,20H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONSWQBGCKZASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could affect a wide range of biochemical pathways.
Biological Activity
5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a sulfonamide group, which is known for its diverse biological activities. The presence of a dimethylamino group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C17H22ClN2O3S
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. The compound has shown activity against various cancer cell lines, with mechanisms involving the inhibition of tubulin polymerization, leading to cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.08 - 12.07 | Inhibition of tubulin polymerization |
| A549 | 1.48 | Pro-apoptotic mechanism via Bcl-2 regulation |
| MCF-7 | 3.67 | Cell cycle arrest in G2/M phase |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in human monocytic cell lines when treated with the compound.
Neuroprotective Effects
In models of neuroinflammation, the compound exhibited protective effects against oxidative stress, suggesting potential applications in neurodegenerative diseases.
The biological activity is primarily attributed to the interaction with specific cellular pathways:
- Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting polymerization and disrupting mitotic spindle formation.
- Cytokine Modulation : It reduces TNF-alpha and IL-6 production in LPS-stimulated macrophages, indicating a modulation of inflammatory responses.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the efficacy of the compound against several tumor cell lines. The results indicated significant antiproliferative activity, particularly against HeLa cells, with an IC50 value as low as 0.08 µM .
- Neuroprotective Study : In experiments involving HT-22 cells subjected to glutamate-induced oxidative stress, treatment with the compound resulted in decreased cell death and reduced markers of oxidative damage .
- Inflammation Model : In vivo studies demonstrated that administration of the compound significantly reduced microglial activation in a mouse model of neuroinflammation induced by LPS .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzenesulfonamide and related sulfonamides/amine derivatives:
Analysis of Structural Modifications and Functional Implications
Core Scaffold: The target compound’s benzenesulfonamide scaffold contrasts with pyrimidinamine derivatives (e.g., diflumetorim ), which are optimized for pesticidal activity. Sulfonamides generally exhibit broader bioavailability due to their hydrogen-bonding capacity .
Substituent Effects :
- Chloro and Methoxy Groups : Common in agrochemicals (e.g., etridiazole ), these groups stabilize aromatic rings and influence electron distribution.
- Alkyl Chain Variations : The propyl chain in the target compound may improve membrane permeability relative to shorter chains (e.g., isopropyl in 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide ).
Biological Activity Trends :
- Pyrimidinamines (e.g., diflumetorim ) are pesticidal, whereas sulfonamides like the target compound are more likely to target enzymes (e.g., carbonic anhydrase) or ion channels due to their sulfonamide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
